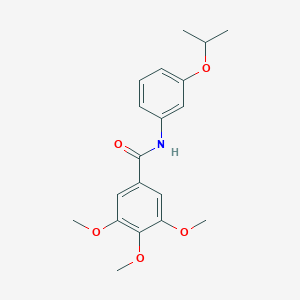![molecular formula C17H16FNO2 B268306 N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268306.png)
N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide, also known as FMeOAm, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. FMeOAm is a benzamide derivative that has shown promising results in studies related to cancer treatment, inflammation, and pain management.
作用機序
The mechanism of action of N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide is not fully understood, but it is believed to act on multiple targets in cells. Studies have shown that N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide inhibits the activity of several enzymes involved in cell cycle regulation and DNA replication, leading to cell cycle arrest and apoptosis. Additionally, N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has been found to inhibit the activity of several proteins involved in cell migration and invasion, suggesting its potential as an anti-metastatic agent.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has been found to have several biochemical and physiological effects, including the inhibition of cell growth, migration, and invasion. Additionally, N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has been found to reduce inflammation and pain by inhibiting the production of inflammatory cytokines and prostaglandins. These effects suggest that N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide could have potential therapeutic applications in cancer treatment and inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has been shown to have low toxicity in cell culture studies, suggesting its safety for use in lab experiments.
One limitation of using N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has not been extensively studied in animal models, so its efficacy and safety in vivo are not fully understood.
将来の方向性
There are several potential future directions for research on N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, further studies are needed to understand the safety and efficacy of N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide in animal models and humans. Finally, the development of more water-soluble forms of N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide could expand its potential applications in lab experiments.
合成法
The synthesis of N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide involves the reaction of 4-fluoroaniline with 2-methylpropenyl alcohol in the presence of a catalyst, followed by the addition of benzoyl chloride. The resulting product is then purified through recrystallization to obtain N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide in its pure form. The synthesis method is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has been studied for its potential use in cancer treatment, particularly in the inhibition of tumor growth. Studies have shown that N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide inhibits the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent for metastatic cancers.
N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has also been studied for its anti-inflammatory and pain-relieving properties. In a study on rats, N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide was found to reduce inflammation and pain by inhibiting the production of inflammatory cytokines and prostaglandins. These findings suggest that N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide could be a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide |
|---|---|
分子式 |
C17H16FNO2 |
分子量 |
285.31 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-2-(2-methylprop-2-enoxy)benzamide |
InChI |
InChI=1S/C17H16FNO2/c1-12(2)11-21-16-6-4-3-5-15(16)17(20)19-14-9-7-13(18)8-10-14/h3-10H,1,11H2,2H3,(H,19,20) |
InChIキー |
QKZQDPQOXPVDDW-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
正規SMILES |
CC(=C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)
![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)

![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)